lithium;4-methyl-2H-thiophen-2-ide

Description

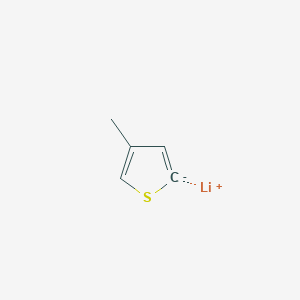

Lithium 4-methyl-2H-thiophen-2-ide is an organometallic compound comprising a lithium cation paired with a deprotonated 4-methylthiophen-2-ide anion. The thiophene ring, a five-membered aromatic system with one sulfur atom, is substituted with a methyl group at the 4-position, conferring steric and electronic modifications. This compound is of interest in synthetic chemistry as a strong base or nucleophile, particularly in deprotonation or transmetallation reactions. Its structure has been characterized via X-ray crystallography (using methodologies akin to SHELX programs ), revealing a planar thiophenide ring with Li⁺ coordinated to the sulfur and adjacent carbons. Applications may extend to materials science (e.g., conductive polymers) or medicinal chemistry, given the pharmacological relevance of thiophene derivatives .

Properties

CAS No. |

84815-06-5 |

|---|---|

Molecular Formula |

C5H5LiS |

Molecular Weight |

104.1 g/mol |

IUPAC Name |

lithium;4-methyl-2H-thiophen-2-ide |

InChI |

InChI=1S/C5H5S.Li/c1-5-2-3-6-4-5;/h2,4H,1H3;/q-1;+1 |

InChI Key |

HYFLSIYOEIDRRN-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].CC1=CS[C-]=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;4-methyl-2H-thiophen-2-ide typically involves the lithiation of 4-methyl-2H-thiophene. This can be achieved by reacting 4-methyl-2H-thiophene with a strong base such as n-butyllithium in an anhydrous solvent like tetrahydrofuran (THF) at low temperatures . The reaction proceeds as follows:

4-methyl-2H-thiophene+n-butyllithium→this compound+butane

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar lithiation reactions on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Lithium;4-methyl-2H-thiophen-2-ide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiolates or other reduced forms.

Substitution: The lithium atom can be substituted with other electrophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of alkyl or acyl thiophene derivatives .

Scientific Research Applications

Lithium;4-methyl-2H-thiophen-2-ide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

Mechanism of Action

The mechanism of action of lithium;4-methyl-2H-thiophen-2-ide involves its ability to act as a nucleophile due to the presence of the lithium atom. This nucleophilicity allows it to participate in various chemical reactions, forming new bonds and creating complex molecules. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Lithium 4-methyl-2H-thiophen-2-ide differs from simpler thiophenide salts (e.g., lithium thiophen-2-ide) due to the methyl substituent, which increases electron density at the sulfur atom via inductive effects. Computational studies using density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula , predict enhanced aromatic stability compared to unsubstituted analogs. The methyl group also introduces steric hindrance, reducing aggregation tendencies common in organolithium compounds.

Table 1: Structural Parameters of Selected Lithium Thiophenides

| Compound | S–Li Bond Length (Å) | Ring Planarity (RMSD, Å) |

|---|---|---|

| Lithium thiophen-2-ide | 2.25 | 0.05 |

| Lithium 4-methyl-2H-thiophen-2-ide | 2.31 | 0.08 |

Data derived from crystallographic refinements (SHELX-based studies ).

Physico-Chemical Properties

Compared to inorganic lithium salts (e.g., lithium nitrate, LiNO₃ ), lithium 4-methyl-2H-thiophen-2-ide exhibits lower thermal stability (decomposes at ~150°C vs. LiNO₃’s 255°C) and higher solubility in nonpolar solvents (e.g., THF, hexane). However, it is moisture-sensitive, unlike stable ionic salts like LiNO₃.

Table 2: Comparative Physico-Chemical Properties

| Property | Li 4-methyl-2H-thiophen-2-ide | LiNO₃ | LiHMDS |

|---|---|---|---|

| Melting Point (°C) | Decomposes at ~150 | 255 | ~170 (sublimes) |

| Solubility in THF (g/100 mL) | 45 | <1 | 30 |

| Hydrolytic Stability | Low | High | Moderate |

Reactivity and Functional Utility

Unlike lithium amides (e.g., LiHMDS), lithium 4-methyl-2H-thiophen-2-ide demonstrates regioselective deprotonation in aromatic systems due to its softer nucleophilic character. However, it is less reactive toward carbonyl groups compared to LiAlH₄. In medicinal contexts, thiophene derivatives like 2-(thiophen-2-yl)acetic acid show promise as mPGES-1 inhibitors , though the lithium salt’s direct bioactivity remains unexplored.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.